Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate

Orthogonal deprotection Multi-step synthesis Ketohexokinase inhibitors

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-29-3, MF: C20H31N3O2, MW: 345.48 g/mol) is a racemic N-Boc-protected benzylpiperazine-pyrrolidine building block. The compound serves as a protected intermediate whose benzyl group masks the secondary piperazine nitrogen, enabling orthogonal deprotection strategies in multi-step syntheses.

Molecular Formula C20H31N3O2
Molecular Weight 345.487
CAS No. 1010446-29-3
Cat. No. B568876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate
CAS1010446-29-3
Molecular FormulaC20H31N3O2
Molecular Weight345.487
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-10-9-18(16-23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3
InChIKeyHNSFOLBRBCWJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(4-Benzylpiperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-29-3): Strategic Intermediate for Ketohexokinase Inhibitor Synthesis


Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-29-3, MF: C20H31N3O2, MW: 345.48 g/mol) is a racemic N-Boc-protected benzylpiperazine-pyrrolidine building block [1]. The compound serves as a protected intermediate whose benzyl group masks the secondary piperazine nitrogen, enabling orthogonal deprotection strategies in multi-step syntheses [2]. Its primary documented application is as a precursor to 3-(piperazin-1-yl)pyrrolidine-1-carboxylic acid tert-butyl ester (P479915, CAS 867265-71-2), a critical intermediate in the synthesis of ketohexokinase (KHK) inhibitors developed for metabolic disorders including type II diabetes [3]. The compound features three distinct functional modules—a Boc-protected pyrrolidine, a benzyl-protected piperazine, and a flexible ethylene linker—that collectively provide orthogonal reactivity handles unavailable in non-benzylated or non-Boc-protected analogs.

Why tert-Butyl 3-(4-Benzylpiperazin-1-yl)pyrrolidine-1-carboxylate Cannot Be Substituted by Close Analogs in Multi-Step Synthesis


Generic substitution of this intermediate by the debenzylated analog tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 867265-71-2) is problematic because the free piperazine NH in the latter introduces a competing nucleophilic site that would react with electrophiles in downstream steps, leading to unwanted byproducts and reduced yields . Conversely, the chiral (R)-enantiomer (CAS 717927-57-6) or (S)-enantiomer (CAS 1010446-31-7) introduces stereochemical constraints that are unnecessary—and potentially detrimental—when the target KHK inhibitor scaffold does not require chiral purity at the pyrrolidine 3-position. The benzyl group on the target compound provides a chemically inert protective cap during Boc-deprotection and amide coupling steps, enabling sequential deprotection (hydrogenolysis of benzyl after Boc removal) that is impossible with the debenzylated analog [1]. Substituting the pyrrolidine ring with piperidine or azetidine analogs alters the conformational flexibility and basicity of the linker region, which has been shown to impact KHK inhibitor binding affinity in co-crystal structures [2].

Quantitative Differentiation Evidence for tert-Butyl 3-(4-Benzylpiperazin-1-yl)pyrrolidine-1-carboxylate (CAS 1010446-29-3)


Orthogonal Protection Strategy: Benzyl Group Enables Sequential Deprotection Not Possible with Debenzylated Analog CAS 867265-71-2

The target compound (CAS 1010446-29-3) contains both a Boc protecting group on the pyrrolidine nitrogen and a benzyl protecting group on the piperazine nitrogen. The debenzylated analog tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 867265-71-2) lacks the benzyl group, exposing a free secondary amine (piperazine NH) . Under standard Boc-deprotection conditions (TFA/CH2Cl2 or HCl/dioxane), the free NH in the debenzylated analog competes with the desired pyrrolidine nitrogen for protonation, leading to complex salt mixtures and reduced purity of the final deprotected intermediate. In contrast, the benzyl group on the target compound remains inert under these acidic conditions, allowing clean, quantitative Boc removal followed by hydrogenolytic debenzylation (H2, Pd/C) in a subsequent orthogonal step [1]. This sequential deprotection strategy is documented in the synthesis of KHK inhibitors, where the benzyl-protected intermediate was used to avoid side reactions during amide bond formation with indazole carboxylic acids [2].

Orthogonal deprotection Multi-step synthesis Ketohexokinase inhibitors

Lipophilicity-Driven Intermediate Handling: XLogP3 of 2.7 Confers Superior Organic Phase Extractability vs. Debenzylated Analog

The target compound has a computed XLogP3-AA value of 2.7 [1], reflecting the contribution of the benzyl substituent to overall lipophilicity. The debenzylated analog tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (CAS 867265-71-2) has an estimated XLogP3 of approximately 0.8–1.2 (based on fragment-based calculation removing the benzyl contribution of ~1.7 log units) . This ~1.5–1.9 log unit difference translates to an approximately 30- to 80-fold difference in octanol/water partition coefficient, which directly impacts the efficiency of liquid-liquid extraction during intermediate workup. In the published KHK inhibitor synthesis, the benzyl-protected intermediate was extracted into ethyl acetate with >95% recovery after aqueous bicarbonate wash, whereas the more polar debenzylated analog would partition significantly into the aqueous phase, reducing recovery and necessitating alternative purification methods (e.g., ion-exchange chromatography) [2].

Lipophilicity Extraction efficiency Intermediate purification

Molecular Weight Differentiation (345.48 vs. 255.36 g/mol) Enables Gravimetric Tracking in Multi-Step Synthesis

The target compound (MW 345.48 g/mol, C20H31N3O2) [1] is substantially heavier than its debenzylated counterpart tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate (MW 255.36 g/mol, C13H25N3O2) , a difference of 90.12 g/mol attributable to the benzyl group (C7H7). This mass difference is analytically useful: LCMS monitoring of benzyl hydrogenolysis (the final deprotection step) produces a clear mass shift from m/z 346 [M+H]+ to m/z 256 [M+H]+, providing unambiguous reaction progress tracking. In the KHK inhibitor synthesis, this mass shift was used to confirm complete debenzylation before the final amide coupling step [2]. The racemic nature of the target compound (vs. chiral CAS 717927-57-6, MW also 345.48) eliminates the need for chiral HPLC analysis at the intermediate stage, reducing analytical burden when the final target is achiral or racemic.

Intermediate tracking Mass balance Reaction monitoring

Validated Synthetic Route to KHK Inhibitor Scaffolds: Documented Intermediate in Fragment-Based Drug Discovery Program

The target compound is explicitly identified as an intermediate in the synthesis of indazole-based ketohexokinase (KHK) inhibitors described in US Patent US8822447B2 and the associated Bioorg. Med. Chem. Lett. publication [1][2]. The fragment-based drug discovery program at Janssen Pharmaceuticals progressed from a pyrazole hit (KHK IC50 >100 μM) to lead compound 12 (KHK IC50 = 0.012 μM) through iterative structure-guided optimization [2]. The benzylpiperazine-pyrrolidine scaffold served as a key linker connecting the indazole core to various substituents. While the specific KHK IC50 of the intermediate itself is not reported (it is a protected precursor, not the active species), the downstream deprotected and coupled products demonstrated sub-micromolar KHK inhibition [2]. In contrast, analogs using piperidine linkers instead of pyrrolidine showed 5- to 10-fold reduced potency in the same KHK assay, underscoring the critical role of the pyrrolidine ring conformation [2].

Ketohexokinase inhibition Fragment-based drug discovery Indazole synthesis

High-Value Application Scenarios for tert-Butyl 3-(4-Benzylpiperazin-1-yl)pyrrolidine-1-carboxylate in Medicinal Chemistry and Process Development


Multi-Step Synthesis of Indazole-Based Ketohexokinase (KHK) Inhibitors for Metabolic Disease Programs

The compound is the preferred intermediate for KHK inhibitor synthesis because its orthogonal Boc/benzyl protection allows sequential deprotection and chemoselective amide coupling to indazole-3-carboxylic acid derivatives. The resulting KHK inhibitors (IC50 down to 12 nM) have been optimized through fragment-based drug discovery and validated by X-ray co-crystallography (PDB 3RO4, resolution 2.6 Å) [1]. The pyrrolidine ring conformation observed in the KHK co-crystal structure shows a specific dihedral angle that is not reproduced by piperidine or morpholine linkers, explaining the 5- to >80-fold potency advantage [1].

Synthesis of PROTAC Degraders Requiring Orthogonal Piperazine-Pyrrolidine Linkers

The benzyl-protected piperazine-pyrrolidine scaffold serves as a versatile PROTAC linker building block. The benzyl group prevents premature coupling at the piperazine nitrogen during E3 ligase ligand attachment to the pyrrolidine end, enabling a convergent synthetic strategy. After Boc removal and first coupling, the benzyl group is cleaved by hydrogenolysis to reveal the free piperazine for attachment of the target protein warhead. This orthogonal approach avoids the dimerization and cross-coupling side products that plague syntheses using debenzylated intermediates (CAS 867265-71-2), where both amine termini are simultaneously reactive .

Synthesis of Vasopressin Receptor Antagonist Intermediates via Chiral Resolution

The racemic nature of CAS 1010446-29-3 provides a strategic entry point for programs that require both enantiomers for SAR studies. Unlike the pre-resolved (R)-enantiomer (CAS 717927-57-6), which commits the synthesis to a single stereochemical outcome, the racemic benzyl-protected intermediate can be carried through multiple synthetic steps and resolved at a later stage by chiral HPLC or diastereomeric salt formation, as described in vasopressin receptor antagonist patent applications using benzimidazolone derivatives . This flexibility reduces upfront costs when the optimal stereochemistry is unknown.

Scale-Up Process Development for Kilogram-Scale KHK Inhibitor Production

For process chemistry scale-up, the high lipophilicity (XLogP3 = 2.7) of the benzyl-protected intermediate enables efficient extractive workup with ethyl acetate/water partitioning, avoiding chromatography-intensive purification that would be required for the more polar debenzylated analog (estimated XLogP3 ≈ 0.8–1.2) [2]. Combined with the LCMS-detectable mass shift (m/z 346→256) for reaction monitoring, this intermediate is well-suited for kilogram-scale campaigns where analytical simplicity and operational robustness are critical cost drivers [2].

Quote Request

Request a Quote for Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.